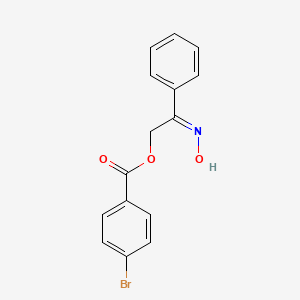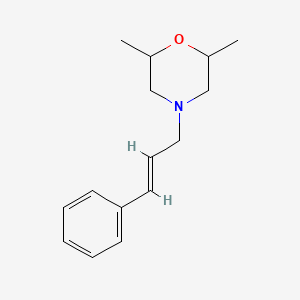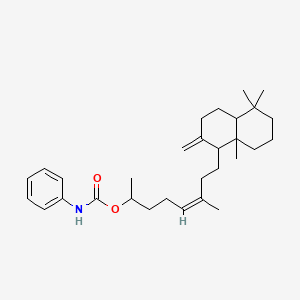
2-(hydroxyimino)-2-phenylethyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(hydroxyimino)-2-phenylethyl 4-bromobenzoate, also known as HPEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HPEB belongs to the family of oxime esters, which are known for their ability to act as acetylcholinesterase inhibitors.
Scientific Research Applications
2-(hydroxyimino)-2-phenylethyl 4-bromobenzoate has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. It has been shown to act as an acetylcholinesterase inhibitor, which can help to increase the levels of acetylcholine in the brain. This neurotransmitter is important for learning and memory, and its deficiency is implicated in the development of Alzheimer's disease.
Mechanism of Action
2-(hydroxyimino)-2-phenylethyl 4-bromobenzoate acts by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which can help to improve cognitive function. This compound has also been shown to have antioxidant properties, which can help to protect against oxidative stress and damage to brain cells.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects, reducing the amount of oxidative stress and damage to brain cells. In addition, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(hydroxyimino)-2-phenylethyl 4-bromobenzoate in lab experiments is its ability to act as an acetylcholinesterase inhibitor, which can help to increase the levels of acetylcholine in the brain. This makes it a useful tool for studying the role of acetylcholine in cognitive function and the development of Alzheimer's disease. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(hydroxyimino)-2-phenylethyl 4-bromobenzoate. One area of interest is the development of this compound derivatives that have improved potency and selectivity for acetylcholinesterase inhibition. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, there is a need for further studies to investigate the safety and toxicity of this compound in humans, which will be important for the development of potential clinical applications.
Synthesis Methods
The synthesis of 2-(hydroxyimino)-2-phenylethyl 4-bromobenzoate involves the reaction of 4-bromobenzoic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This is then reacted with 2-phenylethyl bromide to form the oxime ester, which is subsequently hydrolyzed to form this compound.
properties
IUPAC Name |
[(2Z)-2-hydroxyimino-2-phenylethyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-13-8-6-12(7-9-13)15(18)20-10-14(17-19)11-4-2-1-3-5-11/h1-9,19H,10H2/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVICPBISALKGU-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)COC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/COC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5308796.png)
![2-(1-piperidinyl)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5308799.png)

![2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethylpropanamide](/img/structure/B5308810.png)
![4-[1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-imidazol-2-yl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5308812.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5308824.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5308846.png)
![N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide](/img/structure/B5308853.png)
![N-{3-chloro-4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5308855.png)



![methyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308878.png)